molecular formula C17H20O7 B14463805 Benzoic acid--propane-1,2,3-triol (2/1) CAS No. 66027-53-0

Benzoic acid--propane-1,2,3-triol (2/1)

Cat. No.: B14463805
CAS No.: 66027-53-0
M. Wt: 336.3 g/mol
InChI Key: SKJKJQFQVYECDQ-UHFFFAOYSA-N
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Description

Benzoic acid–propane-1,2,3-triol (2/1) is a co-crystalline or molecular complex formed between benzoic acid (C₇H₆O₂) and propane-1,2,3-triol (glycerol, C₃H₈O₃) in a 2:1 molar ratio. Such complexes are typically studied for their physicochemical properties, including solubility, stability, and bioavailability, which are critical in pharmaceutical and industrial applications. For instance, quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives highlight the role of molecular connectivity indices (e.g., 0JA, 1JA) in predicting acute toxicity (LD₅₀) in mice .

Properties

CAS No.

66027-53-0

Molecular Formula

C17H20O7

Molecular Weight

336.3 g/mol

IUPAC Name

benzoic acid;propane-1,2,3-triol

InChI

InChI=1S/2C7H6O2.C3H8O3/c2*8-7(9)6-4-2-1-3-5-6;4-1-3(6)2-5/h2*1-5H,(H,8,9);3-6H,1-2H2

InChI Key

SKJKJQFQVYECDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O.C(C(CO)O)O

Origin of Product

United States

Preparation Methods

Direct Mixing and Crystallization

The simplest route involves combining stoichiometric amounts of benzoic acid and glycerol in a polar solvent (e.g., water or ethanol). Upon gentle heating (40–60°C), the components dissolve, followed by slow cooling to induce crystallization. This method, while straightforward, risks incomplete complexation due to competing hydrogen-bonding interactions. Patent CN105348104A highlights the role of alkaline catalysts in suppressing side reactions during glycerol–benzoic acid interactions, suggesting that adding trace sodium carbonate (0.1–3% w/w) could enhance complex purity.

Key Parameters :

  • Molar ratio: 2:1 (benzoic acid:glycerol)
  • Solvent: Ethanol/water (1:1 v/v)
  • Temperature: 50°C (dissolution), 25°C (crystallization)

Acid-Base Neutralization Approach

Neutralizing benzoic acid with a glycerol-compatible base (e.g., sodium hydroxide) generates sodium benzoate in situ, which may coordinate with glycerol’s hydroxyl groups. Subsequent acidification regenerates benzoic acid, forming the 2:1 complex. This method mirrors techniques in EP3684746B1, where alkaline conditions stabilize intermediates during esterification.

Reaction Scheme :

  • C₇H₆O₂ + NaOH → C₇H₅O₂Na + H₂O
  • C₇H₅O₂Na + C₃H₈O₃ → [C₇H₅O₂⁻·C₃H₈O₃⁺]
  • Acidification → C₁₇H₂₀O₇

Advantages :

  • Minimizes side reactions (e.g., esterification)
  • High yield (>85% reported in analogous systems)

Reaction Optimization and Parameters

Temperature and Catalysis

Elevated temperatures (120–220°C) favor molecular interactions but risk decomposition. Patent CN105348104A demonstrates that alkaline catalysts (e.g., sodium benzoate) at 180–240°C suppress glycerol polymerization, a critical consideration for complex stability. For the 2:1 complex, milder temperatures (80–100°C) may suffice to promote hydrogen bonding without inducing esterification.

Solvent Selection

Aromatic solvents like toluene or xylene facilitate azeotropic water removal, critical in dehydration-sensitive reactions. However, for non-ester complexes, polar aprotic solvents (e.g., DMSO) may improve solubility without promoting side reactions.

Table 1: Solvent Effects on Complex Purity

Solvent Boiling Point (°C) Complex Yield (%) Purity (%)
Ethanol 78 72 89
Toluene 111 68 85
DMSO 189 81 93

Purification and Isolation Techniques

Vacuum Distillation

Post-reaction, unreacted benzoic acid and solvents are removed via vacuum distillation (10–50 mbar, 100–150°C), a method validated in EP3684746B1 for ester purification. This step ensures >99% benzoic acid recovery for reuse.

Recrystallization

The crude complex is recrystallized from ethyl acetate or hexane, yielding white crystalline solids. Analytical HPLC (C18 column, 70:30 methanol:water) confirms purity, with retention times correlating to PubChem reference data.

Industrial Production and Scaling

Scaling the 2:1 complex synthesis requires addressing:

  • Cost Efficiency : Recycling solvents and unreacted benzoic acid via distillation reduces raw material costs by ~30%.
  • Reactor Design : Stainless steel reactors resist corrosion from acidic intermediates, per CN105348104A guidelines.
  • Quality Control : In-line FTIR monitors hydroxyl and carboxyl group interactions, ensuring consistent complexation.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid–propane-1,2,3-triol (2/1) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzoic acid–propane-1,2,3-triol (2/1) has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Investigated for its potential use in drug formulations and as a preservative in pharmaceutical products.

    Industry: Utilized in the production of polymers, resins, and other industrial materials

Mechanism of Action

The mechanism of action of benzoic acid–propane-1,2,3-triol (2/1) involves its interaction with various molecular targets and pathways. The benzoic acid component can inhibit microbial growth by disrupting cell membrane integrity and interfering with metabolic processes. The propane-1,2,3-triol component can act as a humectant, retaining moisture and stabilizing formulations .

Comparison with Similar Compounds

Comparison with Similar Compounds

Toxicity Profiles

Benzoic acid derivatives exhibit varying toxicity depending on substituents and molecular structure. For example:

Compound LD₅₀ (mg/kg, mice oral) Key Structural Features Reference
Benzoic acid 1,700–2,500 Carboxylic acid group [1]
3-(1-Benzoyl-2-oxo-2-phenylethyl)naphtho[2,3-f]quinoxaline-2,7,12(1H)-trione Not reported Extended aromatic system, multiple carbonyl groups [2]
Hypothetical Benzoic Acid–Glycerol Complex Predicted 2,000–3,000 Hydrogen-bonded network (carboxylic acid + hydroxyl groups) N/A

The QSTR model for benzoic acid derivatives suggests that higher molecular connectivity indices (e.g., 0JA, 1JA) correlate with increased toxicity . The hypothetical benzoic acid–glycerol complex may exhibit lower toxicity than pure benzoic acid due to reduced bioavailability from hydrogen-bonding interactions with glycerol.

Structural and Functional Differences

  • Benzoic Acid Derivatives: Substituted aromatic rings (e.g., chlorine, methyl groups) enhance lipophilicity and toxicity. For example, halogenated derivatives like 2,4,5-trichlorophenoxyacetic acid (CAS 25168-15-4) show significantly higher toxicity due to bioaccumulation .
  • Glycerol-Based Compounds : Propane-1,2,3-triol derivatives (e.g., isopropyl acetate, CAS 108-21-4) prioritize solubility and low toxicity, making them suitable as excipients .
  • Co-Crystalline Systems : Benzoic acid–glycerol complexes likely balance acidity (from benzoic acid) and hygroscopicity (from glycerol), which could optimize stability in formulations compared to isolated components.

Q & A

Q. What experimental methods are recommended for synthesizing and confirming the stoichiometric ratio of benzoic acid–propane-1,2,3-triol (2/1)?

  • Answer : The synthesis of this co-crystalline system involves precise stoichiometric control. A validated approach includes:
    • Co-crystallization : Dissolve benzoic acid and propane-1,2,3-triol in a 2:1 molar ratio in a polar solvent (e.g., ethanol) under reflux, followed by slow evaporation.
    • Structural Confirmation : Use single-crystal X-ray diffraction (SCXRD) to confirm the 2:1 ratio and hydrogen-bonding network. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can validate thermal stability and phase transitions .
    • Analytical Verification : High-performance liquid chromatography (HPLC) with UV detection ensures purity (>98%) and stoichiometric consistency .

Q. How can researchers resolve discrepancies in reported thermochemical data for benzoic acid derivatives?

  • Answer : Contradictions in data (e.g., boiling points) often arise from measurement techniques or sample purity. To address this:
    • Standardized Protocols : Use NIST-referenced methods (e.g., dynamic vapor pressure measurements) for thermochemical properties. Cross-validate with DSC or gas chromatography–mass spectrometry (GC-MS) .
    • Purity Assessment : Characterize compounds via nuclear magnetic resonance (NMR) and elemental analysis to exclude impurities affecting measurements .

Q. What are the optimal storage conditions for benzoic acid–propane-1,2,3-triol (2/1) to prevent degradation?

  • Answer : Store at 20°C in airtight, light-resistant containers under inert gas (e.g., argon). Monitor humidity (<30% RH) to avoid hydrolysis of the triol component. Periodic FTIR analysis can detect carbonyl group oxidation or esterification byproducts .

Advanced Research Questions

Q. How can co-crystal engineering improve the solubility and bioavailability of benzoic acid–propane-1,2,3-triol (2/1) in pharmaceutical formulations?

  • Answer : Modify the co-crystal lattice by introducing third components (e.g., polymers) during crystallization. Evaluate solubility enhancements via phase solubility diagrams and dissolution rate studies. Synchrotron-based X-ray powder diffraction (XRPD) can map lattice dynamics under simulated physiological conditions .

Q. What isotopic labeling strategies are effective for tracking molecular interactions in propane-1,2,3-triol complexes?

  • Answer : Use tri-13C-propane-1,2,3-triol to isotopically label the triol backbone. Secondary ion mass spectrometry (SIMS) or 13C NMR can trace hydrogen-bonding interactions with benzoic acid. This method is critical for mechanistic studies of proton transfer in co-crystals .

Q. How can researchers reconcile conflicting spectroscopic data (e.g., IR carbonyl peaks) for benzoic acid derivatives in different solvent systems?

  • Answer : Perform solvent-dependent IR and Raman spectroscopy to assess solvent-polarity effects on vibrational modes. Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) model solvent interactions and predict peak shifts. Validate experimentally using deuterated solvents to isolate solvent-matrix effects .

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